molecular formula C21H23NO4 B557635 Fmoc-D-Nle-OH CAS No. 112883-41-7

Fmoc-D-Nle-OH

Cat. No.: B557635
CAS No.: 112883-41-7
M. Wt: 353.4 g/mol
InChI Key: VCFCFPNRQDANPN-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Nle-OH: is a derivative of the amino acid norleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to introduce D-norleucine residues into peptides. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal.

Mechanism of Action

Fmoc-D-Nle-OH, also known as N-α-Fmoc-D-norleucine, is a chemical compound with the empirical formula C21H23NO4 . It is primarily used as a standard building block in the introduction of D-norleucine amino-acid residues by Fmoc solid-phase peptide synthesis . This article provides a detailed overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of this compound are the amino acid residues involved in peptide synthesis . It is used to introduce D-norleucine residues, which play a crucial role in the structure and function of the synthesized peptides.

Mode of Action

this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the temporary protection of the amino group of the amino acid residues by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is then removed, allowing the amino group to participate in peptide bond formation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability . Moreover, the conditions of peptide synthesis, such as the pH and temperature, can also affect the compound’s action and the resulting peptides’ properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Nle-OH typically involves the protection of the amino group of D-norleucine with the Fmoc group. This can be achieved through the reaction of D-norleucine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Nle-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.

    Substitution Reactions: Introduction of various functional groups at the amino or carboxyl terminus.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed:

    Peptides: When used in SPPS, this compound is incorporated into peptides.

    Deprotected Amino Acid: After deprotection, D-norleucine is obtained.

Scientific Research Applications

Chemistry: Fmoc-D-Nle-OH is used in the synthesis of peptides and proteins, particularly in the study of protein structure and function. It allows for the incorporation of D-norleucine residues, which can provide insights into the role of specific amino acids in protein folding and stability.

Biology: In biological research, this compound is used to create peptides that can act as enzyme inhibitors or receptor agonists/antagonists. These peptides are valuable tools for studying biological pathways and mechanisms.

Medicine: this compound-containing peptides are explored for their therapeutic potential. They can be used in the development of peptide-based drugs for various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the development of diagnostic tools and assays.

Comparison with Similar Compounds

    Fmoc-L-norleucine: The L-isomer of norleucine, used similarly in peptide synthesis.

    Fmoc-D-leucine: Another D-amino acid used in SPPS.

    Fmoc-D-isoleucine: Used in the synthesis of peptides with specific structural requirements.

Uniqueness: Fmoc-D-Nle-OH is unique due to its D-configuration, which can confer resistance to proteolytic degradation and alter the biological activity of peptides. This makes it particularly valuable in the design of stable and bioactive peptides.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCFPNRQDANPN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373243
Record name Fmoc-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112883-41-7
Record name Fmoc-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Nle-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Nle-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Nle-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Nle-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Nle-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Nle-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.